4-(Methylamino)-3-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methylamino)-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCLXPYMTDGXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933013 | |
| Record name | 4-(Methylamino)-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14703-88-9 | |
| Record name | 4-(Methylamino)-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies and Reaction Mechanisms for 4 Methylamino 3 Nitrophenol
Novel Synthetic Routes and Process Optimization for 4-(Methylamino)-3-nitrophenol
The primary route for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This strategy typically involves the reaction of a halo-substituted nitrophenol with methylamine (B109427). A common and effective precursor for this synthesis is 4-chloro-3-nitrophenol (B1362549). The chlorine atom at position 4 serves as a suitable leaving group, activated by the strongly electron-withdrawing nitro group positioned ortho to it.
A representative synthesis, based on analogous preparations of similar compounds, involves heating 4-chloro-3-nitrophenol with methylamine, often in the presence of a base and a catalyst to facilitate the reaction. google.com For instance, a process analogous to the preparation of 4-(n-propylamino)-3-nitrophenol can be adapted, where sodium carbonate is used as a base and a small amount of a copper salt, such as cuprous chloride, can act as a catalyst to enhance the substitution rate. google.com The reaction proceeds by displacing the chloride ion with the methylamino group.
Process optimization focuses on maximizing yield and purity by carefully controlling reaction parameters. Key variables include temperature, reaction time, solvent choice, and the molar ratio of reactants. The temperature is typically elevated to provide sufficient energy to overcome the activation barrier of the substitution reaction. google.com
Below is a data table outlining a plausible and optimized synthetic protocol for this transformation.
| Parameter | Description | Details/Value | Reference |
|---|---|---|---|
| Starting Material | The primary reactant from which the target compound is synthesized. | 4-Chloro-3-nitrophenol | google.com |
| Nucleophile | The chemical species that provides the methylamino group. | Methylamine (CH₃NH₂) | google.com |
| Base | Used to neutralize the HCl formed during the reaction. | Sodium Carbonate (Na₂CO₃) | google.com |
| Catalyst | A substance to increase the rate of reaction, though not always required. | Cuprous Chloride (CuCl) | google.com |
| Reaction Temperature | The temperature at which the reaction mixture is maintained. | Elevated, typically up to 120-130°C | google.com |
| Work-up Procedure | Steps to isolate and purify the final product. | Filtration of inorganic salts, acidification of the filtrate to precipitate the product, followed by recrystallization. | google.com |
Mechanistic Elucidation of Formation Pathways for this compound and its Analogues
The formation of this compound from 4-chloro-3-nitrophenol and methylamine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups. masterorganicchemistry.com The mechanism involves two main steps: addition and elimination. libretexts.org
Addition Step: The reaction is initiated by the attack of the nucleophile, in this case, methylamine, on the electrophilic carbon atom bonded to the leaving group (the chlorine atom). youtube.com This attack is favored because the electron density at this carbon is significantly reduced by the inductive and resonance effects of the adjacent nitro group. The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . libretexts.orgscribd.com The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. masterorganicchemistry.comyoutube.com The presence of the nitro group in the ortho or para position relative to the leaving group is essential for this stabilization and thus activates the ring toward nucleophilic attack. scribd.com
Elimination Step: In the second step, the aromaticity of the ring is restored. This is achieved through the expulsion of the leaving group, the chloride ion (Cl⁻). scribd.com The electrons from the C-Cl bond collapse back into the ring, reforming the aromatic pi system and yielding the final product, this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals like this compound is an area of active development, aiming to reduce environmental impact and improve process efficiency. While specific green protocols for this exact compound are not widely published, general strategies applied to analogous reactions are highly relevant.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) is a prominent green technology that can be applied to this reaction. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reaction mixture, often leading to higher yields and cleaner reactions. beilstein-journals.orgnih.govresearchgate.net This method aligns with the principle of increasing energy efficiency. univpancasila.ac.id
Benign Solvents and Catalysts: Traditional syntheses may use organic solvents that are hazardous. Green chemistry encourages the use of safer alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). For amination reactions, nickel-based catalysts have been explored as a more sustainable alternative to expensive noble metals like palladium. rsc.org Furthermore, biocatalysis, using enzymes like transaminases, represents an advanced green approach for amine synthesis, offering high selectivity under mild, aqueous conditions. uniovi.es
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.
Advanced Analytical Techniques for the Characterization and Quantification of 4 Methylamino 3 Nitrophenol
High-Resolution Spectroscopic Methods for Structural Elucidation of 4-(Methylamino)-3-nitrophenol
High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of this compound. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance Spectroscopy (NMR) Applied to this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by probing the magnetic properties of its atomic nuclei. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number of different types of protons, their neighboring protons, and their relative abundance. For this compound, characteristic signals would be expected for the aromatic protons, the methyl group protons, and the amine proton.
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Related Phenolic Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Phenol (B47542) | ¹H | 7.18-7.30, 6.78-6.94, 5.30 | m, m, s (br) |
| ¹³C | 155.4, 129.5, 120.6, 115.2 | ||
| 4-Methylphenol | ¹H | 7.03, 6.75, 4.17, 2.25 | d, d, s (br), s |
| ¹³C | 155.7, 132.2, 130.3, 116.3, 21.4 | ||
| 4-Chlorophenol | ¹H | 7.19, 6.77, 4.87 | d, d, s (br) |
| ¹³C | 154.2, 129.4, 125.5, 116.6 |
Data sourced from a study on ipso-hydroxylation of arylboronic acids. rsc.org
Mass Spectrometry (MS) Techniques for this compound and its Derivatives
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. nih.govstackexchange.com The resulting mass spectrum would show a molecular ion peak (M+) corresponding to the intact molecule, along with numerous fragment ions resulting from the cleavage of specific bonds. libretexts.org Common fragmentation pathways for aromatic nitro compounds and amines would be expected, such as the loss of the nitro group (NO₂) or cleavage of the C-N bond.
In contrast, soft ionization techniques like Electrospray Ionization (ESI) are gentler and typically produce protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. nih.govnih.gov This is particularly useful for confirming the molecular weight of the parent compound. nih.gov Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of a selected precursor ion, allowing for controlled structural analysis. nih.gov This technique is especially valuable for identifying and characterizing derivatives and metabolites of this compound in complex mixtures.
Table 2: Expected Ionization and Fragmentation in Mass Spectrometry of this compound
| Ionization Technique | Expected Primary Ion | Potential Key Fragments |
|---|---|---|
| Electron Ionization (EI) | M⁺ | [M-NO₂]⁺, [M-CH₃]⁺, fragments from ring cleavage |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a unique molecular fingerprint of this compound based on the vibrational modes of its chemical bonds. nsf.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. vscht.cz The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, characteristic IR bands would include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹.
N-H stretch: A moderate band around 3300-3500 cm⁻¹.
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretch appears just below 3000 cm⁻¹. vscht.cz
NO₂ stretches: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com
C=C stretches: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. vscht.cz
C-N stretch: Typically observed in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. s-a-s.org For this compound, Raman spectroscopy would also reveal characteristic peaks for the nitro group and the aromatic ring vibrations. nsf.gov Resonance Raman spectroscopy, where the excitation laser wavelength matches an electronic transition of the molecule, can be used to selectively enhance the signals of specific parts of the molecule, such as the nitrophenol chromophore. nsf.gov
Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch | 3200-3600 (broad) |
| Amine N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | >3000 |
| Methyl C-H | Stretch | <3000 |
| Nitro NO₂ | Asymmetric Stretch | ~1550 |
| Nitro NO₂ | Symmetric Stretch | ~1350 |
Chromatographic Separations and Trace Analysis of this compound in Complex Matrices
Chromatographic techniques are essential for separating this compound from complex mixtures, such as environmental or biological samples, enabling its accurate quantification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to the polar nature of the hydroxyl and amino groups, this compound may exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns. researchgate.net Therefore, derivatization is often necessary to increase its volatility and thermal stability. weber.hujfda-online.com
Common derivatization strategies include silylation, which replaces the active hydrogens on the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process reduces the polarity of the analyte, leading to improved peak shape and sensitivity. dphen1.com The derivatized compound can then be readily separated by GC and detected by MS. The mass spectrum of the TMS derivative of 4-nitrophenol (B140041), for example, is available in spectral libraries and can be used for identification. nist.gov
GC-MS methods can be highly sensitive, allowing for the determination of nitrophenols in environmental samples at low concentrations. Thermal desorption techniques can be coupled with GC-MS for the analysis of phenols in air samples, offering automated and reproducible results. matec-conferences.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound and its Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of polar and thermally labile compounds like this compound and its metabolites without the need for derivatization. bioanalysis-zone.comresearchgate.net
In LC-MS, the sample is first separated by liquid chromatography, typically using a reversed-phase column, and the eluent is then introduced into a mass spectrometer for detection. nih.gov ESI is the most common ionization source used in LC-MS for this type of analysis, as it can effectively ionize polar molecules directly from the liquid phase. researchgate.net
LC-MS/MS, which involves tandem mass spectrometry, provides excellent selectivity and sensitivity for quantitative analysis in complex biological matrices like plasma, urine, or tissue extracts. bioanalysis-zone.comnih.gov By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for the analyte and an internal standard can be monitored, minimizing interferences from the matrix. researchgate.net This approach is crucial for accurately quantifying low levels of this compound and its metabolites in biological studies. bioanalysis-zone.com However, matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, must be carefully evaluated and mitigated to ensure accurate quantification. nih.gov
Advanced Hyphenated Techniques for Comprehensive Analysis of this compound
The characterization and quantification of this compound in complex matrices, such as cosmetic formulations or environmental samples, necessitate the use of advanced analytical techniques that offer high sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a detection method, are particularly well-suited for this purpose. Among these, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as the gold standard for the analysis of nitrophenolic compounds.
Liquid chromatography is a powerful separation technique that can resolve this compound from other closely related isomers and matrix components. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The choice of the mobile phase, its gradient, and the column chemistry are critical parameters that are optimized to achieve the desired separation.
Mass spectrometry provides highly selective and sensitive detection of the analyte after it elutes from the chromatography column. The mass spectrometer ionizes the analyte molecules and then separates them based on their mass-to-charge ratio (m/z). For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often employed. In this technique, a specific precursor ion of the analyte is selected, fragmented, and then one or more of the resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, leading to lower detection limits and more reliable quantification.
A scientifically sound and robust method for the analysis of this compound can be developed using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (QqQ). The following data tables outline the typical parameters for such a method, based on established analytical principles for similar compounds.
Table 1: UHPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Expected Retention Time | Approximately 3.5 - 4.5 minutes |
Table 2: Mass Spectrometry Parameters for the Analysis of this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 169.1 |
| Product Ion 1 (Quantifier) | m/z 139.1 |
| Product Ion 2 (Qualifier) | m/z 121.1 |
| Collision Energy for Product Ion 1 | 15 eV |
| Collision Energy for Product Ion 2 | 25 eV |
| Dwell Time | 100 ms |
The selection of the precursor ion at m/z 169.1 corresponds to the protonated molecule of this compound. The quantifier product ion at m/z 139.1 likely results from the loss of a neutral formaldehyde (B43269) (CH₂O) molecule from the N-methylamino group, a common fragmentation pathway for N-methylated anilines. The qualifier product ion at m/z 121.1 could be formed through the subsequent loss of water (H₂O) from the m/z 139.1 fragment. The monitoring of two distinct product ions provides a high degree of confidence in the identification and quantification of the target analyte.
The application of such a validated UHPLC-MS/MS method allows for the determination of this compound at trace levels, with typical limits of quantification in the low nanogram per milliliter (ng/mL) range. This level of sensitivity is crucial for monitoring the presence of this compound in various consumer products and for conducting environmental and human exposure assessments.
Investigation of Chemical Reactivity and Transformation Pathways of 4 Methylamino 3 Nitrophenol
Elucidation of Reaction Kinetics and Thermodynamics for 4-(Methylamino)-3-nitrophenol
Direct kinetic and thermodynamic data for this compound are not extensively documented in publicly accessible literature. However, insights can be gleaned from studies of structurally similar compounds, particularly nitrophenols. The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (nitro) on the phenol (B47542) ring suggests a complex electronic environment that influences reaction rates and equilibria.
The acidity of the phenolic hydroxyl group is a key thermodynamic parameter. The nitro group, being strongly electron-withdrawing, increases the acidity of the phenol, while the methylamino group, being electron-donating, decreases it. The relative positions of these groups are crucial. In this compound, the nitro group is meta to the hydroxyl group, and the methylamino group is para. The para-methylamino group will have a significant electron-donating effect, likely making this compound a weaker acid than nitrophenols lacking this amino group.
Kinetic studies of nitrophenol reduction, a common model reaction, often follow pseudo-first-order kinetics in the presence of a reducing agent like sodium borohydride (B1222165) and a catalyst. nih.gov The rate of reduction is influenced by factors such as temperature, catalyst type, and the electronic properties of the nitrophenol. For instance, the reduction of 2-nitrophenol (B165410) can be slower than that of 4-nitrophenol (B140041) due to intramolecular hydrogen bonding in the former. rsc.org Given the structure of this compound, intramolecular hydrogen bonding between the hydroxyl and nitro groups is possible, which could influence its reaction kinetics.
Table 1: Comparison of Acidity of Substituted Phenols Note: This table is illustrative and based on general chemical principles, as direct experimental pKa values for this compound are not readily available in the cited sources.
| Compound | Substituents and Positions | Expected Acidity Trend |
| Phenol | - | Baseline |
| 4-Nitrophenol | -NO₂ at para | More acidic than phenol |
| 3-Nitrophenol (B1666305) | -NO₂ at meta | More acidic than phenol, less than 4-nitrophenol |
| 4-Aminophenol | -NH₂ at para | Less acidic than phenol |
| This compound | -NHCH₃ at para, -NO₂ at meta | Likely less acidic than 3-nitrophenol due to the electron-donating methylamino group |
Oxidative and Reductive Transformation Studies of this compound
The chemical structure of this compound allows for both oxidative and reductive transformations, primarily targeting the nitro and amino groups, as well as the aromatic ring.
Oxidative Transformations: The phenolic ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or under photocatalytic conditions. The oxidation of nitrophenols can lead to the formation of dihydroxy- and trihydroxy-nitrobenzenes, and ultimately to ring-opening products. researchgate.net For example, the oxidation of 4-nitrophenol can yield hydroquinone (B1673460) and benzoquinone. researchgate.net The presence of the methylamino group in this compound would likely influence the site of oxidative attack and the nature of the resulting products. The amino group itself can be oxidized, potentially leading to the formation of nitroso compounds or polymerization products. Electrochemical oxidation of aromatic amines can lead to a variety of products, including radical cations and dimeric species. mdpi.com
Reductive Transformations: The nitro group is readily reduced under various conditions. Catalytic hydrogenation or reduction with agents like sodium borohydride can convert the nitro group to an amino group, forming a diamino-substituted phenol. The reduction of nitrophenols is a well-studied process, often proceeding through nitroso and hydroxylamino intermediates before yielding the final amino product. researchgate.net This transformation is frequently used as a model reaction to evaluate the efficacy of various nanocatalysts. nih.govnih.govresearchgate.net The reduction of this compound would be expected to follow a similar pathway, yielding 3-amino-4-(methylamino)phenol.
Photochemical and Thermal Degradation Mechanisms of this compound
Photochemical Degradation: Nitrophenols are known to undergo photochemical degradation, particularly in the presence of photocatalysts like titanium dioxide (TiO₂). researchgate.net This process typically involves the generation of highly reactive hydroxyl radicals which attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. researchgate.net The degradation pathways of nitrophenols can result in the formation of various intermediates, including dihydroxynitrobenzenes, before complete mineralization to carbon dioxide, water, and inorganic ions. researchgate.net The presence of the methylamino group in this compound would likely affect the rate and mechanism of photodegradation.
Thermal Degradation: The thermal decomposition of nitroaromatic compounds generally involves the cleavage of the C-NO₂ bond as an initial step, particularly in the gas phase. researchgate.net The stability of the molecule and the decomposition pathway are influenced by the presence of other functional groups. For aminonitroaromatic compounds, the decomposition can be complex, with the possibility of intramolecular reactions. The thermal decomposition behavior of copolymers containing p-nitrophenol has been studied, indicating multi-step degradation processes. researchgate.net While specific data for this compound is unavailable, it is expected to decompose at elevated temperatures, with the specific products depending on the conditions.
Interactions of this compound with Various Chemical Species
The functional groups of this compound enable it to interact with a variety of chemical species.
Interaction with Free Radicals: Phenolic compounds are known to be effective scavengers of free radicals due to the ability of the hydroxyl group to donate a hydrogen atom, forming a relatively stable phenoxyl radical. nih.gov The reactivity of phenolic compounds towards free radicals is influenced by the nature and position of other substituents on the aromatic ring. The methylamino group, being electron-donating, could potentially enhance the radical scavenging activity of the phenolic hydroxyl group. Aromatic amines themselves can also react with free radicals. hawaii.edu Biogenic amines containing phenolic groups can form prooxidant radicals when metabolized. nih.gov
Interaction with Metal Ions: The hydroxyl, amino, and nitro groups of this compound all have the potential to coordinate with metal ions, acting as ligands to form metal complexes. The oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atom of the amino group, can act as donor atoms. The formation of such complexes can alter the chemical and physical properties of the parent molecule. For instance, the interaction of a nitro group with a metal ion can range from coordinative binding to noncovalent semicoordination. Mannich bases derived from 4-nitrophenyl moieties have been shown to form complexes with various transition metals. rjlbpcs.com
Table 2: Potential Reactive Sites and Transformation Products of this compound This table presents hypothetical products based on the known reactivity of related compounds.
| Reactive Site | Transformation Type | Potential Products |
| Nitro Group (-NO₂) | Reduction | 3-Amino-4-(methylamino)phenol |
| Phenolic Ring | Oxidation/Hydroxylation | Dihydroxy- and trihydroxy- derivatives, ring-opened products |
| Methylamino Group (-NHCH₃) | Oxidation | Corresponding nitroso or N-oxide derivatives, polymeric materials |
| Hydroxyl Group (-OH) | Deprotonation | Phenoxide anion |
| Entire Molecule | Photodegradation | Hydroxylated intermediates, ring cleavage products, mineralized products |
| Entire Molecule | Thermal Decomposition | Fragmentation products resulting from C-N and other bond cleavages |
Computational Chemistry and Theoretical Modeling of 4 Methylamino 3 Nitrophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 4-(Methylamino)-3-nitrophenol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous properties can be derived.
For this compound, DFT calculations can elucidate the influence of its substituent groups—the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂) —on the phenolic ring. The interplay of these groups dictates the molecule's electron density distribution, molecular orbital energies, and electrostatic potential.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity. In substituted phenols, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, collectively reducing the HOMO-LUMO gap.
Reactivity descriptors derived from these calculations, such as chemical potential, hardness, softness, and the electrophilicity index, provide quantitative predictions of a molecule's behavior in chemical reactions. For instance, the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack, while regions near the amino group and the aromatic ring may show positive potential, indicating sites for nucleophilic attack. nih.gov DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly used for such analyses. nih.gov
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound based on DFT Calculations of Analogous Compounds Note: These are conceptual values based on trends observed in substituted nitrophenols and are for illustrative purposes.
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates electron-donating tendency, susceptible to electrophilic attack. |
| LUMO Energy | Relatively Low | Indicates electron-accepting tendency, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Small to Moderate | Suggests higher chemical reactivity and lower kinetic stability compared to phenol (B47542). nih.gov |
| Dipole Moment | High | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| Chemical Hardness (η) | Low to Moderate | Correlates with lower stability and higher reactivity. |
| Electrophilicity Index (ω) | High | Measures the propensity to accept electrons; suggests it can act as a good electrophile. |
| MEP Negative Regions | Oxygen atoms (nitro, hydroxyl) | Likely sites for interaction with electrophiles and hydrogen bond donors. |
| MEP Positive Regions | Hydrogen of hydroxyl/amino groups | Likely sites for interaction with nucleophiles and hydrogen bond acceptors. |
Molecular Dynamics Simulations of this compound Interactions in Diverse Environments
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to predict the behavior of molecules over time, particularly their interactions within a larger system. MD simulations apply classical mechanics to model the movements of atoms and molecules, allowing for the study of complex processes in different environments, such as in various solvents or in proximity to biological macromolecules. nih.gov
Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological targets like proteins or DNA. These simulations can predict the preferred binding orientation of the molecule within a protein's active site, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the complex. nih.gov This information is crucial for understanding potential mechanisms of action or toxicity.
Table 2: Hypothetical Setup for a Molecular Dynamics Simulation of this compound in an Aqueous Environment
| Simulation Parameter | Description | Purpose |
|---|---|---|
| System Composition | One molecule of this compound solvated in a cubic box of ~5000 water molecules. | To model the behavior of the compound in a dilute aqueous solution. |
| Force Field | CHARMM36, AMBER, or GROMOS | A set of parameters that defines the potential energy of the system, describing bond lengths, angles, and non-bonded interactions. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking standard laboratory conditions. |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 nanoseconds (ns) | Allows for sufficient time to observe equilibrium properties and dynamic events like conformational changes and hydrogen bond rearrangements. |
| Analysis | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis, Root Mean Square Deviation (RMSD). | To quantify the structure of the solvation shell, the dynamics of hydrogen bonding, and the conformational stability of the molecule. chemrxiv.org |
In Silico Approaches for Predicting Chemical and Biological Behavior of this compound Analogues
In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.gov These models are built by establishing a statistical correlation between a set of calculated molecular descriptors and an experimentally measured activity for a series of related compounds. nih.gov
For analogues of this compound, QSAR models can be developed to predict a wide range of endpoints, including toxicity, carcinogenicity, bioavailability, and specific bioactivities like enzyme inhibition. nih.govnih.gov The first step involves creating a dataset of structurally similar nitrophenol derivatives with known experimental data for the property of interest. Next, a large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, topological, and hydrophobic properties. mdpi.com
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), are then used to build a model that links a subset of these descriptors to the observed activity. mdpi.com Once validated, this QSAR model can be used to predict the activity of new or untested analogues of this compound, guiding the design of compounds with desired properties while minimizing the need for extensive experimental testing.
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies of Substituted Phenol Analogues
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, reactivity, ability to form electrostatic interactions. nih.gov |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, which influences membrane permeability and bioavailability. nih.gov |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and degree of branching. |
| Constitutional | Molecular Weight, Number of hydrogen bond donors/acceptors | Basic molecular composition and potential for hydrogen bonding. |
| Quantum Chemical | Chemical Hardness, Electronegativity, Total energy | Reactivity, stability, and electronic nature. |
| 3D Descriptors | Solvent Accessible Surface Area (SASA), Molecular Volume | Three-dimensional shape and accessibility for interaction. |
Metabolic and Biotransformation Studies of 4 Methylamino 3 Nitrophenol
Identification and Characterization of Metabolites of 4-(Methylamino)-3-nitrophenol
Potential Phase I metabolites could arise from the reduction of the nitro group to an amino group, N-demethylation of the methylamino group, and hydroxylation of the aromatic ring. The reduction of the nitro group is a common metabolic pathway for nitrophenols. For instance, 4-nitrophenol (B140041) is metabolized to 4-aminophenol. cdc.gov Similarly, the nitro group of this compound could be reduced to form 4-(methylamino)-3-aminophenol.
N-dealkylation is another common metabolic reaction. The methyl group of the methylamino substituent could be removed to yield 4-amino-3-nitrophenol (B127093), a known hair dye ingredient. nih.gov Aromatic hydroxylation, catalyzed by cytochrome P450 enzymes, could also occur at various positions on the benzene (B151609) ring, leading to the formation of catechol or hydroquinone (B1673460) derivatives.
Following Phase I transformations, the parent compound and its metabolites can undergo Phase II conjugation reactions. The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid and sulfate (B86663), forming more water-soluble glucuronide and sulfate conjugates that are readily excreted. cdc.gov The amino groups, both the existing methylamino group and the one potentially formed from nitro-reduction, can also be targets for acetylation.
A summary of the potential metabolites of this compound, based on the metabolism of related compounds, is presented in the table below.
| Potential Metabolite | Metabolic Reaction | Precursor |
| 4-Amino-3-nitrophenol | N-Demethylation | This compound |
| 4-(Methylamino)-3-aminophenol | Nitro-reduction | This compound |
| Hydroxylated derivatives | Aromatic hydroxylation | This compound |
| Glucuronide conjugates | Glucuronidation | This compound and its Phase I metabolites |
| Sulfate conjugates | Sulfation | This compound and its Phase I metabolites |
| N-acetylated derivatives | Acetylation | Metabolites with amino groups |
Enzymatic Pathways Involved in the Biotransformation of this compound
The biotransformation of this compound is expected to be mediated by a variety of enzymes, primarily from the cytochrome P450 (CYP) superfamily and Phase II conjugating enzymes.
Phase I Enzymes:
Cytochrome P450 (CYP) Enzymes: These enzymes are crucial for the oxidative and reductive metabolism of a wide range of xenobiotics. In the case of nitrophenols, CYP enzymes, particularly CYP2E1, are known to be involved in hydroxylation reactions. cdc.gov CYP enzymes, along with NADPH-cytochrome P450 reductase, can also catalyze the reduction of the nitro group to an amino group, especially under low oxygen conditions.
Flavin-containing Monooxygenases (FMOs): FMOs can catalyze the N-oxidation of the methylamino group.
Monoamine Oxidases (MAOs): MAOs could potentially be involved in the metabolism of the methylamino substituent.
Phase II Enzymes:
UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the phenolic hydroxyl group, a major detoxification pathway for phenolic compounds. cdc.gov
Sulfotransferases (SULTs): SULTs catalyze the sulfation of the hydroxyl group, another important conjugation reaction for phenols. cdc.gov
N-acetyltransferases (NATs): If the nitro group is reduced to an amino group, or if N-demethylation occurs, the resulting primary amine can be a substrate for NATs, leading to the formation of an N-acetylated metabolite.
The table below summarizes the potential enzymatic pathways involved in the biotransformation of this compound.
| Enzymatic Pathway | Enzyme Family | Potential Reaction |
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2E1) | Addition of a hydroxyl group to the benzene ring |
| Nitro-reduction | Cytochrome P450 / NADPH-cytochrome P450 reductase | Conversion of the nitro group to an amino group |
| N-Demethylation | Cytochrome P450 | Removal of the methyl group from the methylamino group |
| N-Oxidation | Flavin-containing Monooxygenases (FMOs) | Oxidation of the nitrogen atom of the methylamino group |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid |
| Sulfation | Sulfotransferases (SULTs) | Conjugation with sulfate |
| Acetylation | N-acetyltransferases (NATs) | Conjugation with an acetyl group |
Influence of Biological Matrices on the Stability and Transformation of this compound
The stability and transformation of this compound can be significantly influenced by the biological matrix in which it is present. Biological matrices such as blood, plasma, liver microsomes, and skin contain various enzymes and biomolecules that can interact with and modify the compound.
In blood and plasma, esterases could potentially hydrolyze any ester-containing metabolites. The compound may also bind to plasma proteins like albumin, which can affect its distribution and availability for metabolism.
In the liver, the primary site of drug metabolism, the high concentration of metabolizing enzymes in liver microsomes and cytosol would lead to rapid biotransformation. The stability of this compound in liver preparations would likely be low due to extensive Phase I and Phase II metabolism.
For compounds applied topically, such as in hair dyes, the skin acts as a biological matrix. A study on the related compound 4-amino-3-nitrophenol (4A3NP) showed that its dermal absorption is influenced by its physicochemical properties, such as its octanol-water partition coefficient (Log Pow). nih.gov The study found that 4A3NP, being more water-soluble, had a lower dermal absorption rate. This suggests that the stability and penetration of this compound through the skin would also depend on its formulation and physicochemical characteristics. The skin also contains metabolizing enzymes, although at lower levels than the liver, which could contribute to the local metabolism of the compound.
Furthermore, the stability of 4-amino-3-nitrophenol has been shown to be affected by storage conditions in various solvents, with stability being maintained for short periods when protected from light and under an inert atmosphere. europa.eu This indicates that the chemical reactivity of the aminonitrophenol structure could lead to degradation in certain biological environments, particularly in the presence of light or oxidizing agents.
Advanced Research on Biological Interactions and Mechanistic Insights of 4 Methylamino 3 Nitrophenol
Cellular and Molecular Responses to 4-(Methylamino)-3-nitrophenol Exposure
The cellular and molecular responses to xenobiotic exposure are fundamental to understanding a compound's biological impact. For this compound and its analogs, research has primarily focused on genotoxicity and skin sensitization, given its use in cosmetic formulations.
In vitro studies on the closely related compound, 4-amino-3-nitrophenol (B127093), have indicated a potential for inducing gene mutations in bacterial reverse mutation assays, specifically in Salmonella typhimurium strain TA98 when metabolic activation is present. Furthermore, clastogenic effects, manifesting as chromosome aberrations, have been observed in cultured human lymphocytes both with and without metabolic activation. nih.gov However, in vivo micronucleus tests on polychromatic erythrocytes did not show a significant increase in micronuclei formation, suggesting that the genotoxic potential observed in vitro may not be expressed in a whole-organism system. nih.gov The Scientific Committee on Consumer Products (SCCP) has noted that while the in vivo data for genotoxicity is negative, the available information is insufficient to completely rule out the potential for gene mutation. industrialchemicals.gov.au
Skin sensitization is another critical cellular response. The local lymph node assay (LLNA) has been employed to evaluate the sensitization potential of 4-amino-3-nitrophenol. The results indicated a dose-dependent increase in lymphocyte proliferation, with an estimated concentration needed to produce a three-fold increase in lymphocyte proliferation (EC3) of 0.2%, classifying it as a strong skin sensitizer. industrialchemicals.gov.au
Table 1: Summary of Genotoxicity Studies on 4-amino-3-nitrophenol
| Assay | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation Assay | Salmonella typhimurium TA98 | With | Positive | nih.gov |
| In Vitro Chromosome Aberration Test | Cultured Human Lymphocytes | With and Without | Positive | nih.gov |
| In Vivo Micronucleus Test | Mouse Polychromatic Erythrocytes | N/A | Negative | nih.gov |
Investigation of this compound's Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The biological activity of a chemical compound is often predicated on its interaction with key macromolecules such as proteins and nucleic acids. While direct studies on the binding of this compound to these molecules are not extensively documented in publicly available literature, inferences can be drawn from its chemical structure and the behavior of similar compounds.
The presence of a nitro group and an amino group on an aromatic ring suggests that this compound could participate in various non-covalent interactions with proteins. These may include hydrogen bonding, van der Waals forces, and π-stacking interactions with aromatic amino acid residues within protein binding pockets. Such interactions could potentially modulate the activity of enzymes or the function of receptors. For instance, derivatives of nitrophenols have been investigated as ligands for sigma receptors, which are membrane proteins implicated in various cellular functions. nih.gov
Regarding nucleic acids, the potential for interaction is suggested by the in vitro genotoxicity data of the related 4-amino-3-nitrophenol. The planar aromatic structure of the molecule could allow for intercalation between the base pairs of DNA, potentially leading to frameshift mutations. Additionally, reactive metabolites of nitrophenols could form covalent adducts with DNA bases. The nitro group can be reduced to a reactive hydroxylamine, which can then bind to DNA. However, the negative in vivo genotoxicity results for 4-amino-3-nitrophenol suggest that metabolic and detoxification pathways in a whole organism may prevent these interactions from occurring to a significant extent. nih.govindustrialchemicals.gov.au
In Vitro and In Silico Studies of Potential Biological Pathways Modulated by this compound
In vitro and in silico methods are invaluable tools for predicting and understanding the biological pathways that a chemical compound might modulate. While specific and comprehensive studies on this compound are limited, the broader class of nitrophenols has been the subject of such investigations.
Metabolic pathway analysis for nitrophenols in various organisms has been conducted. For instance, the degradation of p-nitrophenol in microorganisms often involves an initial monooxygenase-catalyzed step to remove the nitro group, followed by ring cleavage. ethz.ch In mammals, metabolism of nitrophenols can proceed through reduction of the nitro group to an amino group, as well as conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. cdc.gov These metabolic pathways are critical in determining the systemic exposure and potential biological activity of the compound.
In silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the interaction of this compound with specific protein targets. For example, docking studies could be used to model the binding of this compound to the active sites of various enzymes, such as cytochrome P450 enzymes involved in its metabolism, or to other proteins where it might exert an off-target effect. Such computational studies can help to prioritize experimental testing and provide hypotheses about the molecular mechanisms of action. While specific in silico studies for this compound are not readily found in the literature, the methodologies are well-established for similar small molecules. mdpi.comnih.gov
Table 2: Potential In Vitro and In Silico Methodologies for Studying this compound
| Methodology | Application | Potential Insights |
|---|---|---|
| Cell-based Assays | Assessing cytotoxicity, apoptosis, and oxidative stress in various cell lines. | Understanding the cellular toxicity profile and mechanisms of cell death. |
| Enzyme Inhibition Assays | Measuring the effect of the compound on the activity of specific enzymes (e.g., cytochrome P450s). | Identifying potential drug-drug interactions and metabolic pathways. |
| Receptor Binding Assays | Determining the affinity of the compound for various receptors. | Identifying potential on-target and off-target effects. |
| Molecular Docking | Predicting the binding mode and affinity of the compound to protein targets. | Generating hypotheses about the mechanism of action at a molecular level. |
| QSAR Modeling | Relating the chemical structure of the compound to its biological activity. | Predicting the activity of related compounds and guiding future chemical design. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methylamino 3 Nitrophenol Derivatives
Design and Synthesis of Novel Analogues of 4-(Methylamino)-3-nitrophenol for SAR/SPR Analysis
The design of new analogues of this compound for SAR and SPR studies involves strategic modifications of its core structure. These modifications typically target the three main functional components of the molecule: the phenol (B47542) group, the methylamino group, and the nitro group, as well as the aromatic ring itself. The primary goal is to generate a library of compounds with diverse chemical properties to systematically probe their interactions with biological targets.
Synthetic Strategies:
The synthesis of novel analogues can be achieved through various established organic chemistry reactions. A common starting point is the selective modification of the functional groups on the this compound scaffold.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to investigate the impact of altering hydrogen bonding capacity and lipophilicity. For instance, reaction with alkyl halides in the presence of a base would yield ether derivatives, while acylation with acid chlorides or anhydrides would produce ester analogues.
Modification of the Methylamino Group: The secondary amine can be a target for N-alkylation to introduce larger or more complex alkyl chains, or it can be acylated to form amides. Reductive amination protocols could also be employed to introduce a variety of substituents. These changes can probe the steric and electronic requirements of the binding pocket of a biological target.
Modification of the Nitro Group: The nitro group is a strong electron-withdrawing group and its position and presence are often crucial for biological activity. nih.govnih.gov Analogues can be synthesized where the nitro group is replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups to assess its role in the molecule's activity. The reduction of the nitro group to an amino group would provide another avenue for derivatization.
Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at the available positions on the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.
A general synthetic approach could involve the nitration of a suitably protected 4-(methylamino)phenol (B85996) derivative, followed by deprotection and subsequent derivatization of the phenol and/or methylamino groups.
Correlation of Structural Modifications with Chemical and Biological Activities in this compound Series
The central aspect of SAR and SPR studies is to establish a clear correlation between specific structural changes and the resulting chemical and biological activities. By systematically altering the structure of this compound and evaluating the biological response of the resulting analogues, researchers can deduce the key molecular features required for a particular activity.
For instance, in a hypothetical series of analogues, modifications could be made to probe the importance of electronic effects, steric hindrance, and lipophilicity. The biological activity of these compounds could be assessed in relevant in vitro assays.
Hypothetical SAR Data for this compound Derivatives:
| Compound | Modification | LogP (Calculated) | Electronic Effect of Substituent | Hypothetical Biological Activity (IC50, µM) |
| Parent | This compound | 1.5 | - | 10 |
| Analogue 1 | O-Methylation of phenol | 2.0 | Electron-donating | 25 |
| Analogue 2 | N-Ethylation of methylamino | 2.2 | - | 15 |
| Analogue 3 | Phenyl ring substitution with -Cl at C5 | 2.3 | Electron-withdrawing | 5 |
| Analogue 4 | Replacement of -NO2 with -CN | 1.8 | Electron-withdrawing | 50 |
| Analogue 5 | Phenyl ring substitution with -OCH3 at C6 | 1.7 | Electron-donating | 30 |
This table is for illustrative purposes and does not represent actual experimental data.
From this hypothetical data, one might infer that:
A free phenolic hydroxyl group is important for activity, as its methylation leads to a decrease in potency (Analogue 1).
Slightly increasing the steric bulk on the amino group is tolerated (Analogue 2).
An electron-withdrawing substituent on the phenyl ring at a specific position may enhance activity (Analogue 3).
The nitro group is crucial for activity, and its replacement with another electron-withdrawing group like cyano is detrimental (Analogue 4).
An electron-donating group on the phenyl ring reduces activity (Analogue 5).
These observations help in building a pharmacophore model, which defines the essential structural features required for biological activity.
Computational Approaches to SAR/SPR Modeling for this compound
Computational chemistry plays a vital role in modern SAR and SPR studies, offering powerful tools to model and predict the activity of novel compounds, thereby saving time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR model could be developed by calculating a set of molecular descriptors for each analogue and correlating them with their experimentally determined biological activities. researchgate.net
Important descriptors for nitroaromatic compounds often include:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. nih.gov The partial atomic charges on the nitro and amino groups would also be relevant.
Steric Descriptors: Like molecular volume, surface area, and specific substituent steric parameters (e.g., Taft's Es), which describe the size and shape of the molecule.
Hydrophobic Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (LogP), which quantifies the molecule's lipophilicity. nih.gov
A statistically validated QSAR model can then be used to predict the activity of yet-to-be-synthesized analogues, helping to prioritize the most promising candidates for synthesis and testing.
Molecular Docking:
If the biological target of this compound is a known protein with a determined three-dimensional structure, molecular docking can be a powerful tool. researchgate.netnih.gov This computational technique predicts the preferred orientation of a ligand (the analogue) when bound to a receptor (the protein) to form a stable complex. nih.gov
By docking a series of this compound derivatives into the active site of the target protein, researchers can:
Visualize the binding mode of the compounds.
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.
Explain the observed SAR trends at a molecular level. For example, it might reveal why a particular substituent enhances binding affinity while another diminishes it.
Guide the design of new analogues with improved binding complementarity to the target.
Together, QSAR and molecular docking provide a robust computational framework for the rational design and optimization of novel this compound derivatives with desired biological activities and properties.
Environmental Fate, Transport, and Degradation of 4 Methylamino 3 Nitrophenol in Various Media
Photodegradation Kinetics and Products of 4-(Methylamino)-3-nitrophenol in Aquatic Systems
No studies detailing the photodegradation kinetics or identifying the resulting products of this compound in aquatic environments were found. While research exists on the photodegradation of other nitrophenolic compounds, this information is not directly applicable to this compound due to differences in chemical structure that would influence its reactivity with light. Therefore, no data on its rate of degradation under sunlight in water or the identity of its photoproducts can be provided.
Biodegradation Mechanisms and Microbial Metabolites of this compound in Soil and Water
There is a lack of specific information regarding the biodegradation mechanisms of this compound in soil and water. Scientific literature does not currently provide details on the microorganisms capable of degrading this compound or the metabolic pathways involved. Consequently, no information on its microbial metabolites in these environmental compartments is available. A material safety data sheet for the closely related compound, 4-(Methylamino)-3-nitrobenzoic acid, also indicates no available data on its persistence and degradability cleanchemlab.com.
Sorption and Leaching Behavior of this compound in Environmental Compartments
No data were found concerning the sorption and leaching characteristics of this compound in soil and other environmental compartments. The potential for this compound to adsorb to soil particles or to be mobile and leach into groundwater is currently unknown. The material safety data sheet for 4-(Methylamino)-3-nitrobenzoic acid similarly reports no available data on its mobility in soil cleanchemlab.com. Without experimental data on its sorption coefficients (such as Koc or Kd), its transport potential in the environment cannot be determined.
Future Directions and Emerging Research Avenues for 4 Methylamino 3 Nitrophenol
Integration of Omics Technologies in Understanding Biological Responses to 4-(Methylamino)-3-nitrophenol
The advent of "omics" technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for obtaining a holistic view of the biological responses to chemical compounds. nih.govwikipedia.org These approaches allow for the large-scale study of genes, RNA transcripts, proteins, and metabolites, providing a comprehensive picture of cellular and organismal responses to external stimuli. nih.gov While direct omics studies on this compound are still an emerging field, research on structurally related nitrophenolic compounds provides a clear roadmap for future investigations.
Genomics and Transcriptomics: Genomic and transcriptomic analyses are crucial for identifying the genetic basis of microbial degradation of aromatic compounds. For instance, studies on the environmental pollutant 4-nitrophenol (B140041) (4-NP) have utilized these techniques to understand how certain bacteria can use it as a sole carbon and energy source. In a study on Rhodococcus sp. strain BUPNP1, genome and transcriptome sequencing identified a novel 43-gene cluster, named "nph," that encodes all the necessary enzymes for the complete breakdown of 4-NP into acetyl-CoA and succinate. nih.govaber.ac.uk This research provides a model for future studies on this compound. By applying similar genomic and transcriptomic sequencing to microorganisms exposed to this compound, researchers could:
Identify novel gene clusters and metabolic pathways responsible for its biodegradation.
Understand the regulatory networks that control the expression of these degradation genes.
Engineer microorganisms with enhanced bioremediation capabilities for environments potentially contaminated with this compound.
Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, and metabolomics, the study of small-molecule metabolite profiles, provide deeper insight into the functional and physiological state of a biological system. wikipedia.orgcornell.edu In the context of this compound, these technologies could be used to:
Identify specific proteins that are up- or down-regulated in cells or organisms upon exposure, revealing the mechanisms of action and potential stress responses.
Map the metabolic fate of the compound within an organism, identifying key breakdown products (metabolites).
Discover biomarkers of exposure by analyzing changes in the proteome or metabolome of accessible tissues or fluids.
The integration of these omics technologies represents a shift towards a systems toxicology approach, which can predict a chemical's biological effects with greater precision than traditional methods. nih.govnorecopa.no
Development of Advanced Materials for Remediation or Detection of this compound
Given the environmental presence of nitrophenolic compounds, there is significant research interest in developing advanced materials for their effective removal (remediation) and sensitive detection. Again, research on 4-nitrophenol serves as a valuable proxy for the potential development of materials targeted for this compound.
Advanced Materials for Detection: The rapid and sensitive detection of nitrophenols in environmental samples is crucial for monitoring and safety. Electrochemical sensors based on nanomaterials have shown particular promise. Researchers have developed sensors using glassy carbon electrodes modified with various nanocomposites that exhibit excellent electrocatalytic activity towards 4-nitrophenol. nih.gov These modifications enhance the sensor's sensitivity and lower its detection limit.
Examples of such materials include:
Reduced Graphene Oxide/Fe3O4 Nanoparticle Composites: These materials create a sensor with a large specific surface area and strong conductivity, enabling the detection of 4-nitrophenol at very low concentrations. researchgate.netresearchgate.net
Magnetite-Few Layer Graphene: This nanocomposite has been used to create a stable electrochemical sensor for 4-NP with a limit of detection in the micromolar range. cetjournal.it
Pyridine Diketopyrrolopyrrole-Functionalized Graphene Oxide (PDPP–GO): This composite demonstrates high sensitivity and a low detection limit for 4-NP due to strong intermolecular hydrogen bonding and π–π stacking interactions. nih.gov
Vertically-Ordered Mesoporous Silica-Nanochannel Film (VMSF): Grown on a pre-activated electrode, VMSF shows a strong enrichment effect for p-nitrophenol, allowing for ultrasensitive detection. nih.gov
| Material | Linear Range(s) (μM) | Limit of Detection (LOD) (μM) |
|---|---|---|
| Fe3O4/Graphene | Not specified | 4 |
| PDPP–GO/GCE | 0.5–50 and 50–163 | 0.10 |
| RGO/Fe3O4 NPs (DPV) | 0.2–10 and 20–100 | 0.26 |
| VMSF/p-GCE | 0.01–1 and 1–30 | 0.0094 |
Advanced Materials for Remediation: A primary strategy for the remediation of nitrophenols is their catalytic reduction to the corresponding aminophenols, which are less toxic and are valuable industrial intermediates. This transformation is often carried out using metallic nanoparticles as catalysts.
Key research findings in this area include:
Noble and Non-Noble Metal Nanoparticles: Catalysts based on nanoparticles of gold (Au), silver (Ag), palladium (Pd), and copper (Cu) have proven highly efficient in reducing nitrophenols. nih.gov
ZnO Nanowire Arrays with Cu Nanoparticles: A catalyst featuring a unique structure of ZnO nanowires decorated with Cu nanoparticles showed high efficiency and reusability for the reduction of 4-nitrophenol to 4-aminophenol. sciopen.com The synergistic effect at the ZnO/Cu interface was found to accelerate the reaction. sciopen.comresearchgate.net
Nanoparticles on Magnetic Supports: To improve catalyst recyclability, nanoparticles can be deposited on magnetic supports like magnetite (Fe3O4) coated with a linker such as polydopamine. nih.govmdpi.com
These material science approaches could be readily adapted to create selective sensors and efficient catalytic systems for the remediation of this compound from wastewater or industrial effluents.
Unexplored Chemical Transformations and Synthetic Applications of this compound
The molecular structure of this compound, featuring a phenol (B47542), a secondary amine, and a nitro group on an aromatic ring, offers a rich platform for synthetic chemistry that remains largely unexplored. The strategic positioning of these functional groups allows for a variety of chemical transformations to generate novel molecules with potentially valuable properties.
Selective Reduction of the Nitro Group: One of the most promising transformations is the selective reduction of the nitro group to an amine. This reaction would convert this compound into 4-(Methylamino)-3-aminophenol (or 3,4-diamino-N-methylaniline). Aromatic diamines are critical building blocks in organic synthesis, particularly for:
Heterocyclic Synthesis: This diamine product could serve as a precursor for the synthesis of benzimidazole (B57391) derivatives, a class of compounds known for a wide range of pharmacological activities.
Polymer Synthesis: Aromatic diamines are key monomers for producing high-performance polymers such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength.
Derivatization of Phenolic and Amino Groups: The phenolic hydroxyl and the secondary amino groups are reactive sites for various derivatization reactions, opening pathways to new functional molecules.
O-Alkylation and O-Acylation: The phenolic group can be converted into ethers or esters, which would modify the compound's solubility, reactivity, and biological properties.
N-Acylation and N-Alkylation: The secondary amine can be readily acylated to form amides or further alkylated. These modifications can be used to attach different functional moieties to the core structure.
New Derivatization Reagents: The development of novel derivatization strategies is an active area of research, often aimed at improving analytical detection or creating new chemical entities. nih.govgrafiati.com
Novel Cycloaddition Reactions: The field of organic chemistry continues to uncover new reactions. For example, recent research has explored previously unrecognized cycloaddition reactions involving acrolein and azides or biogenic amines. nih.gov The potential for this compound or its derivatives to participate in novel multicomponent or cycloaddition reactions is an exciting, albeit speculative, avenue for future synthetic exploration. The synthesis of complex molecules, such as novel chalcones from nitrophenyl precursors, highlights the potential for using this compound as a scaffold for creating diverse chemical libraries for biological screening.
Q & A
Basic Research Questions
Q. What are the optimal analytical techniques for characterizing the purity and structural integrity of 4-(Methylamino)-3-nitrophenol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for structural confirmation. For example, -NMR can identify the methylamino group’s proton environment, while LC-MS validates molecular weight and purity thresholds (≥98%) .
- High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for quantifying impurities, using columns like Chromolith® for high resolution .
- Melting Point Analysis (78–81°C) serves as a preliminary purity indicator .
Q. What synthetic routes are effective for producing this compound?
- Methodological Answer :
- Nitro-group introduction : Start with 4-methylaminophenol, followed by nitration at the meta position using nitric acid in a controlled acidic medium. Monitor reaction temperature to avoid over-nitration .
- Purification : Recrystallization in ethanol-water mixtures improves yield and purity. Solubility data for similar nitrophenol derivatives (e.g., 3-nitrophenol in ethanol: ~50 g/L at 25°C) can guide solvent selection .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure and inhalation of dust .
- Storage : Store in airtight containers at room temperature, away from light, to prevent degradation .
- Waste Disposal : Follow EPA guidelines for nitrophenol derivatives, which are toxic to aquatic life (LC50 for fish: <1 mg/L) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds like 4-[(2-hydroxyethyl)amino]-3-nitrophenol (CAS 65235-31-6), where nitro and amino group interactions alter proton environments .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and validate experimental shifts .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d6) reduce signal overlap in crowded spectral regions .
Q. What computational models predict the environmental fate of this compound in soil systems?
- Methodological Answer :
- Soil Mobility : Estimate the organic carbon-water partition coefficient () using molecular connectivity indices. For 3-nitrophenol, ≈ 290 suggests moderate mobility; adjust for methylamino group polarity .
- pH-Dependent Behavior : The compound’s pKa (~8–9) indicates anion formation in alkaline soils, reducing adsorption to clay/organic matter .
Q. How can researchers design studies to compare the toxicokinetics of this compound across species?
- Methodological Answer :
- In Vivo Models : Use rodents for oral/dermal exposure studies. Measure plasma half-life (e.g., 4-nitrophenol: t₁/₂ = 2–4 hours in rats) and adjust for methylamino metabolism .
- Biomarker Identification : Quantify urinary metabolites (e.g., nitro-reduced amines) via LC-MS/MS. Cross-validate with human hepatocyte assays to assess interspecies variability .
Q. What strategies mitigate challenges in detecting low-abundance metabolites of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
